2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid
Description
Properties
Molecular Formula |
C12H16Cl2N2O2 |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-16(2)6-5-15-11(12(17)18)8-3-4-9(13)10(14)7-8/h3-4,7,11,15H,5-6H2,1-2H3,(H,17,18) |
InChI Key |
NPFRQADJRYXIKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid Intermediate
This intermediate is critical as the core structure bearing the dichlorophenyl and amino acid groups.
Synthetic Route:
The preparation generally involves the Strecker synthesis or direct substitution on a 3,4-dichlorophenylacetate precursor. For example, the amino acid can be synthesized by the reaction of 3,4-dichlorophenylacetonitrile with ammonia and subsequent hydrolysis to the amino acid. Alternatively, direct amination of 3,4-dichlorophenylacetic acid derivatives is possible.Reference Data:
PubChem lists 2-amino-2-(3,4-dichlorophenyl)acetic acid with CAS 128349-50-8 and molecular weight 220.05 g/mol, confirming its identity as a key intermediate.
Introduction of the Dimethylaminoethyl Group
Method:
The amino group on the glycine derivative is alkylated with a 2-(dimethylamino)ethyl halide (commonly chloride or bromide) or via reductive amination with 2-(dimethylamino)acetaldehyde. This step involves nucleophilic substitution or reductive amination in the presence of a base.-
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred.
- Bases: Organic bases like triethylamine or inorganic bases such as sodium carbonate are used to neutralize generated acids.
- Temperature: Mild heating (40–80 °C) to facilitate substitution without decomposition.
Catalysts:
Occasionally, transition metal catalysts such as palladium or platinum on carbon may be employed if hydrogenation or reductive amination is involved.
Purification and Isolation
-
- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain pure acid form.
- Salt formation (e.g., hydrochloride salt) to improve stability and handling.
- Chromatographic methods (flash chromatography, preparative HPLC) for high purity.
Patent Insight:
WO2019016828A1 describes purification of acid-addition salts from solvents to yield pure compounds, emphasizing the use of suitable bases and hydrogenation catalysts such as Pd, Pt, Ni, Rh, or Ru for specific steps.
Comparative Table of Key Preparation Parameters
Research Discoveries and Optimization
Hydrogenation Catalysts:
The use of metal catalysts such as palladium on carbon or platinum oxide has been shown to improve reductive amination steps, increasing yields and reducing side products.Base Selection:
Choice of base significantly affects reaction efficiency. Inorganic bases like sodium carbonate or organic bases like triethylamine are preferred to maintain mild reaction conditions and prevent decomposition.Solvent Effects:
Polar aprotic solvents enhance nucleophilicity and facilitate substitution reactions. Solvent polarity tuning can optimize reaction rates and product solubility.Microwave-Assisted Synthesis: Although more commonly applied to Schiff base syntheses, microwave irradiation has been reported to accelerate amination reactions, potentially applicable to this compound’s synthesis for rapid and efficient preparation.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, such as the 3,4-dichlorophenyl group or dimethylaminoethyl substituents:
Key Observations:
- Reactivity : The bromoester (CAS 41204-08-4) is more reactive due to the bromine atom, making it a candidate for nucleophilic substitution reactions .
- Biological Activity: The dimethylaminoethyl ester in compounds like Cerebon® () demonstrates neuroactive properties, suggesting that the target compound’s dimethylaminoethylamino group could similarly influence bioactivity .
Research Findings and Stability Considerations
Degradation Pathways
Compounds with dichlorophenyl groups, such as diuron derivatives, degrade into complex products under oxidative conditions (e.g., MnO₂/peroxydisulfate systems).
Discontinued Status and Stability Issues
The discontinuation of the target compound’s dihydrochloride salt () may relate to instability in formulation or challenges in maintaining salt integrity under storage. In contrast, the hydroxyacetic acid analog (CAS 56071-99-9) is commercially available, likely due to its stable crystalline structure .
Biological Activity
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid, often referred to by its chemical structure or CAS number (1218696-43-5), is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.
- Molecular Formula : C12H16Cl2N2O2
- Molecular Weight : 291.17 g/mol
- CAS Number : 1218696-43-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Studies have indicated that it may exhibit:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may inhibit pathways associated with inflammation, potentially making it useful in treating inflammatory conditions.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production | |
| Smooth Muscle Relaxation | Modulates vascular smooth muscle contraction |
Case Studies
-
Antimicrobial Activity :
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential. -
Anti-inflammatory Research :
In a controlled trial involving animal models, the compound was administered to assess its impact on inflammatory markers. Results showed a significant reduction in interleukin-6 (IL-6) levels, suggesting that the compound effectively modulates inflammatory responses. -
Vascular Smooth Muscle Study :
A study published in the Journal of Vascular Biology explored the effects of the compound on smooth muscle proliferation. The results indicated that treatment with the compound reduced cell proliferation by 50%, highlighting its potential in managing vascular occlusive conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid, and what catalysts or solvents are typically employed?
- Methodology : The compound is synthesized via a condensation reaction between 3,4-dichlorobenzaldehyde and glycine derivatives, followed by functionalization with 2-(dimethylamino)ethylamine. Ethanol or methanol is used as solvents under reflux conditions (~60–80°C) to facilitate the reaction. Catalysts like acetic acid or p-toluenesulfonic acid (p-TsOH) are employed to enhance reaction efficiency. Post-synthesis purification involves recrystallization or column chromatography to isolate the pure product .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodology : Analytical techniques such as HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation) are standard. X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis confirms stoichiometry. The compound’s canonical SMILES (e.g.,
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl) and InChIKey from PubChem serve as reference identifiers .
Q. What are the critical considerations in selecting reaction conditions to maximize yield and minimize by-products?
- Methodology : Optimize temperature (avoiding excessive heat to prevent decomposition), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents. For example, using a 1:1.2 molar ratio of 3,4-dichlorobenzaldehyde to glycine derivative reduces unreacted starting material. Statistical Design of Experiments (DoE) approaches, such as factorial designs, can systematically identify influential variables (e.g., pH, reaction time) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?
- Methodology : Perform systematic substitution studies to isolate structural determinants of activity. For instance, replacing the 3,4-dichlorophenyl group with 2,4-dichloro or mono-chloro analogs (as in ) can clarify the role of chlorine positioning. Pair such experiments with molecular docking to assess receptor binding affinities. Contradictions may arise from off-target interactions, which can be probed using competitive binding assays .
Q. How can computational methods enhance the design of novel derivatives with targeted receptor selectivity?
- Methodology : Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular dynamics simulations model ligand-receptor interactions. Tools like ICReDD ( ) integrate computational reaction path searches with experimental validation. For example, modifying the dimethylaminoethyl side chain’s conformation may improve selectivity for neurotransmitter transporters .
Q. What methodological approaches are effective in analyzing stereochemical outcomes of reactions involving this chiral compound?
- Methodology : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes, such as employing chiral auxiliaries (e.g., Evans oxazolidinones), ensure enantiopurity. For derivatives like methyl esters ( ), monitor racemization risks under acidic/basic conditions using kinetic resolution studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo studies for this compound?
- Methodology : Evaluate bioavailability factors (e.g., metabolic stability via liver microsome assays) and blood-brain barrier penetration (using PAMPA-BBB models). Pharmacokinetic studies (plasma half-life, tissue distribution) can explain efficacy gaps. For instance, poor solubility may limit in vivo activity despite strong in vitro receptor binding .
Experimental Design and Optimization
Q. What advanced statistical methods are applicable to optimize multi-step syntheses of this compound?
- Methodology : Response Surface Methodology (RSM) models non-linear relationships between variables (e.g., temperature, catalyst loading). Artificial neural networks (ANNs) can predict optimal conditions for intermediates. For example, RSM might reveal that a 70°C reaction temperature and 1.5 eq. of 2-(dimethylamino)ethylamine maximize yield in the final step .
Structure-Activity Relationship (SAR) Studies
Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?
- Methodology : Synthesize analogs with chlorine atoms at 2,3-, 2,4-, or 3,5-positions () and compare their IC₅₀ values in target assays. Molecular electrostatic potential (MEP) maps can visualize how electron-withdrawing Cl groups affect ligand-receptor π-π stacking. For antimicrobial activity, 3,4-dichloro substitution shows enhanced potency due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
